2-(Trimethylsilyl)ethyl acetate

Orthogonal Protecting Group Strategy Multi-Step Organic Synthesis Peptide Chemistry

2-(Trimethylsilyl)ethyl acetate (CAS 16046-10-9), also referred to as TMSEA or 2-(trimethylsilyl)ethyl acetate, is an organosilicon compound with the molecular formula C7H16O2Si and a molecular weight of 160.29 g/mol. It exists as a transparent liquid with a density of 0.874 g/cm³ at 25°C and a boiling point of 155.9°C at 760 mmHg.

Molecular Formula C7H16O2Si
Molecular Weight 160.29 g/mol
CAS No. 16046-10-9
Cat. No. B105109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilyl)ethyl acetate
CAS16046-10-9
Synonyms2-(trimethylsilyl)ethyl acetate
TMSEA
Molecular FormulaC7H16O2Si
Molecular Weight160.29 g/mol
Structural Identifiers
SMILESCC(=O)OCC[Si](C)(C)C
InChIInChI=1S/C7H16O2Si/c1-7(8)9-5-6-10(2,3)4/h5-6H2,1-4H3
InChIKeyLZQFCHRCTZAAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trimethylsilyl)ethyl acetate (CAS 16046-10-9) for Procurement: A Key Orthogonal Protecting Group Reagent in Multi-Step Synthesis


2-(Trimethylsilyl)ethyl acetate (CAS 16046-10-9), also referred to as TMSEA or 2-(trimethylsilyl)ethyl acetate, is an organosilicon compound with the molecular formula C7H16O2Si and a molecular weight of 160.29 g/mol [1]. It exists as a transparent liquid with a density of 0.874 g/cm³ at 25°C and a boiling point of 155.9°C at 760 mmHg . This reagent is primarily utilized in organic synthesis as a protected form of 2-(trimethylsilyl)ethanol or as a source of the 2-(trimethylsilyl)ethyl (TMSE) protecting group for carboxylic acids, phosphates, and other functionalities. Its orthogonality—the ability to be cleaved under mild, fluoride-based conditions without affecting other common protecting groups—makes it an essential procurement consideration for complex molecule synthesis [2].

Why 2-(Trimethylsilyl)ethyl acetate (TMSEA) Is Not a Drop-In Replacement for Common Alkyl Acetates


Simply substituting 2-(trimethylsilyl)ethyl acetate with a conventional alkyl acetate like ethyl acetate (CAS 141-78-6) or a structurally similar silane like ethyl (trimethylsilyl)acetate (CAS 4071-88-9) is not possible for applications requiring orthogonal protection. The key differentiator lies in the molecule's specific β-silyl architecture, which enables a unique fluoride-triggered β-elimination cleavage pathway that is orthogonal to standard acid- or base-labile protecting groups [1]. While ethyl (trimethylsilyl)acetate is an α-silyl ester with different electronic properties [2], TMSEA's β-silyl ester undergoes deprotection under mild, near-neutral conditions using fluoride sources like TBAF or TAS-F, without affecting other sensitive functionalities [3]. This orthogonal reactivity profile, which cannot be replicated by non-silyl or α-silyl esters, is the critical parameter that must guide procurement decisions for multi-step synthetic routes.

Quantitative Differentiation of 2-(Trimethylsilyl)ethyl acetate (TMSEA): A Comparative Evidence Guide for Procurement Scientists


Orthogonal Reactivity: Fluoride-Triggered Cleavage vs. Standard Acetate Hydrolysis

Unlike common alkyl acetates, 2-(trimethylsilyl)ethyl acetate (TMSEA) is designed to undergo a highly specific, fluoride-triggered deprotection. This is a key differentiator from standard ester hydrolysis. The TMSE group is cleaved by fluoride ions via a β-elimination mechanism, releasing ethylene, CO2, and the corresponding acid under mild, near-neutral conditions. This reaction is orthogonal to the acidic or basic hydrolysis required to cleave a standard ester, which would be incompatible with many other protecting groups. Ethyl acetate, for instance, requires strong acid or base for hydrolysis, which would simultaneously cleave Boc, Fmoc, or t-butyl ester groups. In contrast, the TMSE group can be removed in the presence of these functionalities using a fluoride source such as tetra-n-butylammonium fluoride (TBAF) or Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) [1][2].

Orthogonal Protecting Group Strategy Multi-Step Organic Synthesis Peptide Chemistry

Functional Group Tolerance: Fluoride-Triggered Deprotection vs. Acid/Base Sensitivity

The fluoride-induced cleavage of the TMSE group is highly selective and occurs under conditions that do not affect a wide range of other common protecting groups. This is a major advantage over acetate-based protecting groups that require harsh acidic or basic conditions for removal. For example, TAS-F has been demonstrated to effectively deprotect 2-(trimethylsilyl)ethyl esters and carbamates while leaving acid-sensitive groups like Boc and base-sensitive groups like Fmoc completely intact [1]. This chemoselectivity is not achievable with conventional acetate hydrolysis, which would indiscriminately cleave many ester and amide bonds. The ability to selectively remove the TMSE group in a complex molecular environment is a quantifiable advantage in terms of synthetic efficiency, reducing the number of protection/deprotection steps required and improving overall yield.

Functional Group Tolerance Chemoselectivity Deprotection Strategies

Suppression of Undesired Side Reactions: Diketopiperazine Formation in Peptide Synthesis

In solution-phase peptide synthesis, the choice of C-terminal protecting group is critical for preventing side reactions such as diketopiperazine (DKP) formation. A direct study comparing the unsubstituted 2-(trimethylsilyl)ethyl (TMSE) ester with a methyl-substituted analog demonstrated that while the unsubstituted TMSE ester still resulted in a 'substantial amount' of DKP at the dipeptide stage, the methyl-substituted variant gave a 'significant reduction' [1]. This indicates that even within the TMSE class, subtle structural modifications can lead to measurable differences in performance, highlighting the importance of selecting the correct grade or derivative for specific applications. The study provides a quantifiable basis for preferring the substituted derivative over the parent TMSE ester when minimizing DKP is a primary goal.

Peptide Synthesis Diketopiperazine Suppression C-Terminal Protection

Comparative Cleavage Kinetics: 2-(Trimethylsilyl)ethyl vs. 2-Phenyl-2-(trimethylsilyl)ethyl Esters

The rate of fluoride-induced deprotection can be a critical parameter in synthetic planning. A study comparing the known 2-(trimethylsilyl)ethyl (TMSE) ester with the novel 2-phenyl-2-(trimethylsilyl)ethyl (PTMSE) ester found that the PTMSE group is cleaved by tetra-n-butylammonium fluoride (TBAF) 'much more rapidly' than the TMSE group . This faster cleavage rate leads to 'less side reactions' because the reaction time is shorter. While this specific comparison is between TMSE and its phenyl-substituted analog, it provides class-level evidence that the unsubstituted TMSE group, while effective, has a comparatively slower deprotection rate than more electron-rich variants. This is a key piece of information for scientists who must balance reaction time, yield, and purity.

Protecting Group Kinetics Carboxyl Protection Fluoride-Induced Cleavage

Targeted Application Scenarios for 2-(Trimethylsilyl)ethyl acetate Based on Evidence of Orthogonality


Orthogonal Carboxyl Protection in Multi-Step Natural Product Synthesis

In the total synthesis of complex natural products containing multiple carboxylic acid moieties, selective deprotection is paramount. TMSEA is used to install a TMSE ester on a specific carboxyl group. As shown in Section 3, this protecting group is orthogonal to acid-labile (e.g., Boc, t-butyl esters) and base-labile (e.g., Fmoc, methyl esters) groups [1]. This allows for the global deprotection of other groups under standard conditions, followed by a final, mild fluoride-induced deprotection of the TMSE ester to unveil the desired carboxylic acid without damaging the newly formed, often sensitive, molecular architecture [2].

Internucleotidic Phosphate Protection in Oligonucleotide Synthesis

TMSEA is a key reagent for generating the 2-(trimethylsilyl)ethyl (TSE) group, which serves as an effective protecting group for the internucleotidic phosphate linkage in oligonucleotide synthesis [1]. The evidence from Section 3 establishes that the TSE group can be selectively removed with fluoride ions under conditions that leave other common protecting groups intact, a critical requirement in automated oligonucleotide assembly. This orthogonality is essential for the stepwise, solid-phase synthesis of therapeutic oligonucleotides and diagnostic probes, where precise control over deprotection steps dictates final product purity and yield.

Peptide Synthesis with High Diketopiperazine Risk

For solution-phase peptide synthesis of sequences that are highly prone to diketopiperazine (DKP) formation, the choice of C-terminal protecting group is crucial. While TMSEA-derived esters are useful, the evidence in Section 3 directly indicates that the unsubstituted TMSE ester can lead to a 'substantial amount' of this undesired side product [1]. Therefore, in this specific scenario, procurement should pivot toward a substituted analog of TMSEA, such as a methyl-substituted derivative, which has been shown to provide a 'significant reduction' in DKP formation, leading to higher yields and purer peptide products [1].

Selective Deprotection of Acid/Base-Sensitive Substrates Using TAS-F

When working with highly sensitive molecules that cannot tolerate even mildly acidic or basic conditions (e.g., certain glycosides, prodrugs, or advanced intermediates), the standard TBAF-mediated cleavage of the TMSE group may still be too harsh. In these cases, the evidence from Section 3 points to the use of Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) as a superior fluoride source [1]. This reagent allows for the deprotection of TMSE esters under virtually neutral conditions, demonstrating the highest possible chemoselectivity. Procuring TMSEA enables this advanced, high-selectivity deprotection strategy, which is not possible with simpler alkyl esters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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